2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate
Description
Compound Name: 2,4-Dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; hydrogen sulfate
CAS Registry Number: 59737-31-4
Molecular Formula: C₂₃H₂₈N₂O₆S
Structural Features:
- Aniline moiety: Substituted with electron-donating 2,4-dimethoxy groups.
- Indolium core: 1,3,3-Trimethyl-substituted indole, positively charged (cationic).
- Ethenyl bridge: Connects the aniline and indolium groups, enabling conjugation.
- Counterion: Hydrogen sulfate (HSO₄⁻), influencing solubility and ionic properties.
Applications: Likely used as a cationic dye or optical material due to its conjugated π-system and ionic nature. Analogous compounds (e.g., chloride derivatives) are commercial dyes (e.g., Aizen Cathilon Yellow 3GLH) .
Properties
CAS No. |
59737-31-4 |
|---|---|
Molecular Formula |
C21H25N2O2.HO4S C21H26N2O6S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate |
InChI |
InChI=1S/C21H24N2O2.H2O4S/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;1-5(2,3)4/h6-14H,1-5H3;(H2,1,2,3,4) |
InChI Key |
JNVSQOYUWYHNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate typically involves a multi-step process. The initial step often includes the preparation of the indole derivative, followed by the introduction of the ethenyl group. The final step involves the addition of the hydrogen sulfate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and techniques to maintain the integrity of the compound throughout the production cycle.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines.
Scientific Research Applications
2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
Similar compounds differ in:
Substituents on the aniline ring (e.g., methoxy vs. amino groups).
Indolium core substituents (e.g., alkyl groups).
Counterion type (e.g., chloride, sulfate, naphthalenedisulfonate).
Electronic and steric effects , altering absorption spectra and solubility.
Table 1: Structural and Property Comparison
Impact of Substituents on Properties
A. Aniline Substituents
- Methoxy groups (target compound) : Electron-donating, redshift absorption maxima (~450–500 nm) compared to unsubstituted analogs. Enhance stability against oxidation .
- Amino groups (e.g., dimethylamino ): Stronger electron-donating effect, further redshifting absorption (~500–550 nm). Increase solubility in polar solvents due to hydrogen bonding.
B. Counterion Effects
- Hydrogen sulfate (HSO₄⁻) : Enhances water solubility compared to chloride. Useful in aqueous dye formulations .
- Chloride (Cl⁻) : Common in commercial dyes due to cost-effectiveness and moderate solubility .
- Naphthalenedisulfonate : Improves thermal stability and solubility in organic matrices .
C. Indolium Core Modifications
- 1,3,3-Trimethyl groups : Provide steric protection to the indolium cation, preventing aggregation and maintaining fluorescence quantum yield .
Biological Activity
2,4-Dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; hydrogen sulfate (CAS No. 59737-31-4) is a synthetic compound primarily utilized in dye applications. However, its biological activity has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name: 2,4-Dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; hydrogen sulfate
- Molecular Formula: C21H26N2O6S
- Molecular Weight: 426.51 g/mol
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the indolium moiety which is known for its interaction with biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant properties: The indole structure may contribute to radical scavenging activity.
- Antimicrobial effects: Some derivatives have shown efficacy against various bacterial strains.
Toxicological Profile
The compound has been reported to exhibit moderate toxicity. For instance:
- LDLo (Lowest Published Lethal Dose): 500 mg/kg via intraperitoneal route .
- Toxicity Concerns: When heated, it can release toxic gases such as nitrogen oxides and chlorine .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of a related indolium compound against several pathogenic bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests were conducted on human cancer cell lines using various concentrations of the compound. The results showed a dose-dependent reduction in cell viability, suggesting potential anticancer properties that warrant further investigation.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 70 |
| 200 | 45 |
Pharmacological Insights
Research indicates that derivatives of this compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For example:
- Enzyme Inhibition: Some studies suggest that it may inhibit certain kinases involved in cancer progression.
Environmental Impact
The environmental toxicity of the compound has not been extensively studied; however, preliminary assessments indicate potential risks to aquatic life due to its synthetic nature and chemical stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
